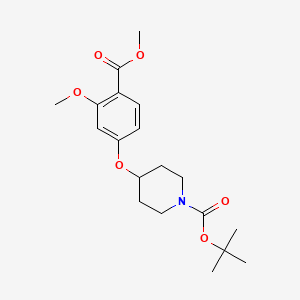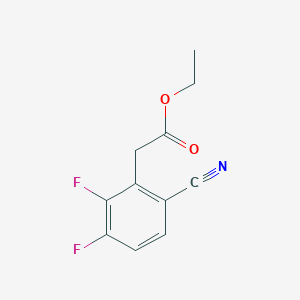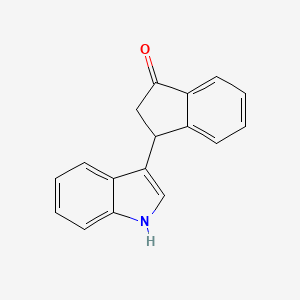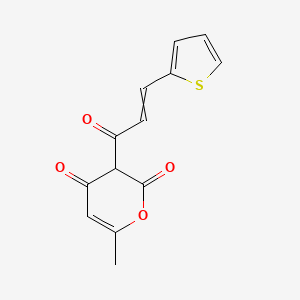
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
概要
説明
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the esterification of 2-methoxybenzoic acid to form Methyl 2-methoxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 1-Boc-4-piperidinol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected piperidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the Boc group.
Major Products
Oxidation: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(1-Boc-4-piperidyloxy)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the Boc-protected piperidine.
科学的研究の応用
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active piperidine derivative. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are crucial for its biological activity.
類似化合物との比較
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the piperidine and Boc groups, making it less versatile in certain applications.
Methyl 4-(1-Boc-4-piperidyloxy)benzoate: Similar structure but without the methoxy group, affecting its reactivity and interactions.
Methyl 2-methoxy-4-(4-piperidyloxy)benzoate: Lacks the Boc protection, which can influence its stability and reactivity.
Uniqueness
tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields of research and industrial applications .
特性
分子式 |
C19H27NO6 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
tert-butyl 4-(3-methoxy-4-methoxycarbonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-18(22)20-10-8-13(9-11-20)25-14-6-7-15(17(21)24-5)16(12-14)23-4/h6-7,12-13H,8-11H2,1-5H3 |
InChIキー |
QXORVKDVKWRXDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8524809.png)
![Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid amide](/img/structure/B8524820.png)



![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)



![1-[4,4-Bis(p-fluorophenyl)cyclohexyl]-4-piperidone](/img/structure/B8524885.png)


